molecular formula C10H11FN4O3 B14263116 2'-Cyano-2',5'-dideoxy-5'-fluorocytidine CAS No. 185609-59-0

2'-Cyano-2',5'-dideoxy-5'-fluorocytidine

Cat. No.: B14263116
CAS No.: 185609-59-0
M. Wt: 254.22 g/mol
InChI Key: WUPUJQFFACGSLY-MTSNSDSCSA-N
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Description

2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This disruption can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication and repair, such as DNA polymerases and methyltransferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Cyano-2’,5’-dideoxy-5’-fluorocytidine is unique due to its specific structural modifications, which confer distinct biological properties. The presence of the cyano group at the 2’ position and the fluorine atom at the 5’ position enhances its stability and efficacy compared to other nucleoside analogs .

Properties

CAS No.

185609-59-0

Molecular Formula

C10H11FN4O3

Molecular Weight

254.22 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(4-amino-2-oxopyrimidin-1-yl)-5-(fluoromethyl)-4-hydroxyoxolane-3-carbonitrile

InChI

InChI=1S/C10H11FN4O3/c11-3-6-8(16)5(4-12)9(18-6)15-2-1-7(13)14-10(15)17/h1-2,5-6,8-9,16H,3H2,(H2,13,14,17)/t5-,6-,8+,9-/m1/s1

InChI Key

WUPUJQFFACGSLY-MTSNSDSCSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)C#N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CF)O)C#N

Origin of Product

United States

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